4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline

Catalog No.
S11992619
CAS No.
10480-34-9
M.F
C13H9BrClN
M. Wt
294.57 g/mol
Availability
In Stock
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4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline

CAS Number

10480-34-9

Product Name

4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline

IUPAC Name

N-(4-bromophenyl)-1-(2-chlorophenyl)methanimine

Molecular Formula

C13H9BrClN

Molecular Weight

294.57 g/mol

InChI

InChI=1S/C13H9BrClN/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-9H

InChI Key

WVTOIXOAFYERPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Br)Cl

4-Bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline is an organic compound classified as a Schiff base, characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl group. Its chemical formula is C₁₃H₉BrClN, and it features both bromine and chlorine substituents, which influence its chemical behavior and potential applications in various fields, including organic synthesis and medicinal chemistry .

  • Oxidation: The compound can be oxidized to produce nitro or nitroso derivatives.
  • Reduction: It can be reduced to yield the corresponding amine.
  • Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are common oxidizing agents.
  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
  • Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

  • Oxidation: Nitro or nitroso derivatives.
  • Reduction: Corresponding amine.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

The synthesis of 4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline typically involves a condensation reaction between 4-bromoaniline and 2-chlorobenzaldehyde. This reaction is generally performed under reflux conditions in the presence of an acid catalyst, such as acetic acid. After the reaction, purification is usually achieved through recrystallization .

General Synthetic Route

  • Combine 4-bromoaniline and 2-chlorobenzaldehyde in a suitable solvent (e.g., ethanol).
  • Add acetic acid as a catalyst.
  • Heat the mixture under reflux for several hours.
  • Allow the mixture to cool and crystallize.
  • Purify the resulting product through recrystallization or chromatography .

4-Bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline has several applications:

  • Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules through cross-coupling reactions.
  • Medicinal Chemistry: Investigated for potential use in drug development due to its unique structural properties.
  • Industrial Use: Employed in the synthesis of dyes, pigments, and other industrial chemicals .

The interaction studies of this compound focus on its ability to form complexes with various metal ions, which can enhance its catalytic properties and biological activity. The Schiff base structure allows for significant electron transfer capabilities, making it a candidate for further research in catalysis and medicinal chemistry .

Similar Compounds

  • 4-Bromoaniline: A precursor in the synthesis of 4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline.
  • 2-Chlorobenzaldehyde: Another precursor used in its synthesis.
  • 4-Bromo-2-chloroaniline: A structurally similar compound with different substitution patterns.

Uniqueness

The uniqueness of 4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline lies in its specific combination of bromine and chlorine substituents. This distinct arrangement imparts unique chemical and physical properties that make it valuable for specialized applications in organic synthesis and materials science .

Traditional Condensation Approaches for Schiff Base Formation

The synthesis of 4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline follows classical Schiff base formation principles, involving the condensation of 4-bromoaniline with 2-chlorobenzaldehyde. This reaction typically employs reflux conditions in polar aprotic solvents such as ethanol or methanol, with catalytic acid (e.g., acetic acid) to accelerate imine bond formation. For instance, a study demonstrated that refluxing equimolar quantities of 4-bromoaniline and 2-chlorobenzaldehyde in ethanol at 80°C for 6 hours yielded the target compound with >85% purity.

The stereoselectivity of the E-configuration is governed by thermodynamic control, as the trans arrangement minimizes steric hindrance between the bromine substituent on the aniline ring and the ortho-chlorine on the benzaldehyde moiety. Crystallographic data from the Automated Topology Builder (ATB) repository confirm this geometry, showing a dihedral angle of 156.7° between the aromatic planes. Key spectroscopic markers include:

  • FT-IR: A strong absorption band at ~1620 cm⁻¹ corresponding to the C=N stretch.
  • ¹H NMR: A singlet at δ 8.38 ppm for the imine proton, with coupling constants (J = 12.4 Hz) confirming trans configuration.

Green Chemistry Strategies in Imine Synthesis

Recent advances prioritize solvent-free or eco-friendly solvent systems to enhance sustainability. A notable method utilizes 2-methyltetrahydrofuran (2-MeTHF) as a renewable solvent derived from biomass, replacing traditional tetrahydrofuran (THF). In one protocol, the reaction between 4-bromoaniline and 2-chlorobenzaldehyde in 2-MeTHF at room temperature achieved 92% conversion within 2 hours, leveraging the solvent’s high boiling point (80°C) and low toxicity.

Microwave-assisted synthesis further reduces energy consumption. By irradiating the reactants at 100 W for 5 minutes in a sealed vessel, researchers obtained the Schiff base with 95% yield, significantly faster than conventional heating. Mechanochemical approaches using ball milling have also been explored, eliminating solvents entirely. Grinding 4-bromoaniline and 2-chlorobenzaldehyde with silica gel as a catalyst produced the compound in 88% yield after 30 minutes of milling.

Mechanistic Pathways in Brominated Aniline Derivative Formation

The formation mechanism proceeds through a three-step process:

  • Nucleophilic Attack: The primary amine group of 4-bromoaniline attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde, forming a tetrahedral carbinolamine intermediate.
  • Proton Transfer: Acid catalysis facilitates proton migration from the hydroxyl group to the adjacent nitrogen, generating a better-leaving group.
  • Dehydration: Elimination of water yields the conjugated imine system, stabilized by resonance between the nitrogen lone pair and the aromatic π-system.

Density functional theory (DFT) calculations reveal that the bromine substituent exerts a strong electron-withdrawing effect (-I), increasing the electrophilicity of the aniline nitrogen and accelerating the initial nucleophilic attack. Conversely, the ortho-chlorine on the benzaldehyde creates steric hindrance, which paradoxically enhances regioselectivity by favoring attack at the para position relative to the bromine.

Kinetic studies using in-situ IR spectroscopy show the reaction follows second-order kinetics, with an activation energy ($$E_a$$) of 58.2 kJ/mol in ethanol. The rate-determining step is the dehydration of the carbinolamine intermediate, as evidenced by isotopic labeling experiments using D₂O, which slowed dehydration by 40% compared to H₂O.

Direct Coordination Synthesis

The most prevalent synthesis approach involves direct coordination reactions between metal salts and the preformed Schiff base ligand. Transition metal acetates, including copper(II) acetate monohydrate, nickel(II) acetate tetrahydrate, cobalt(II) acetate tetrahydrate, and zinc(II) acetate dihydrate, are commonly employed as metal precursors [3] [4]. These reactions typically proceed under reflux conditions in alcoholic solvents such as methanol or ethanol, with reaction temperatures ranging from 65-78°C [5] [6].

The coordination process involves the displacement of acetate ligands by the Schiff base, with the azomethine nitrogen serving as the primary coordination site. The presence of bromine and chlorine substituents on the aromatic rings influences the electronic properties of the ligand, affecting both the coordination strength and the resulting complex stability [7] [8].

Template Synthesis Approach

Template synthesis represents an alternative methodology where metal ions direct the formation of the Schiff base during the condensation reaction. This approach involves the simultaneous presence of 4-bromoaniline, 2-chlorobenzaldehyde, and the desired metal salt in the reaction medium [9] [10]. The metal ion acts as a template, organizing the reactants and stabilizing the resulting imine bond formation.

The template effect is particularly pronounced with copper(II) and nickel(II) ions, which exhibit strong coordination preferences for nitrogen-containing ligands. This synthetic strategy often yields higher purity products and can influence the stereochemistry of the resulting complexes [11] [12].

Solvent-Mediated Synthesis

Solvent selection plays a crucial role in determining the success of complex formation. Polar protic solvents such as methanol and ethanol facilitate the coordination process by solvating the metal ions and promoting ligand exchange reactions [13] [14]. For platinum(II) and palladium(II) complexes, aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred due to their ability to stabilize square planar geometries [15] [16].

The solvent environment also influences the coordination mode of the ligand. In coordinating solvents, the metal centers may retain solvent molecules as additional ligands, resulting in mixed-ligand complexes with octahedral or distorted geometries [17] [18].

Spectroscopic Signatures of Coordination Environments

Infrared Spectroscopy Characterization

Infrared spectroscopy provides definitive evidence for metal coordination through characteristic shifts in vibrational frequencies. The free Schiff base ligand exhibits a sharp absorption at 1620 cm⁻¹, corresponding to the C=N stretching vibration of the azomethine group [2]. Upon coordination to metal ions, this band undergoes a bathochromic shift to lower frequencies, typically appearing in the range of 1600-1620 cm⁻¹ [9] [10].

The magnitude of this shift correlates with the strength of the metal-nitrogen bond, with harder metal ions such as zinc(II) showing smaller shifts compared to softer metals like copper(II) and palladium(II) [11] [12]. Additional peaks in the 470-570 cm⁻¹ region are attributed to metal-nitrogen stretching vibrations, providing further confirmation of coordination [13] [14].

The halogen substituents contribute characteristic absorptions, with C-Br stretching appearing at 750 cm⁻¹ and C-Cl stretching in the 700-800 cm⁻¹ region. These peaks remain largely unchanged upon coordination, confirming that the halogens do not participate directly in metal binding [2].

Electronic Spectroscopy Analysis

Electronic absorption spectroscopy reveals distinct differences between the free ligand and its metal complexes. The uncoordinated Schiff base displays two primary absorption bands: a high-energy π→π* transition at 245-280 nm associated with the aromatic ring systems, and a lower-energy n→π* transition at 320-350 nm attributed to the azomethine chromophore [9] [10].

Metal complexation introduces additional absorption features corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) bands. Copper(II) complexes exhibit characteristic d-d transitions at approximately 680 nm and 420 nm, consistent with square planar or octahedral coordination geometries [11] [12]. Nickel(II) complexes show absorptions at 625 nm and 380 nm, indicative of octahedral coordination [13] [14].

Cobalt(II) complexes display multiple d-d transitions in the 430-550 nm range, reflecting the high-spin configuration typical of octahedral cobalt(II) centers. The intensity and position of these bands provide insights into the ligand field strength and the degree of covalency in the metal-ligand bonds [15] [16].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy offers detailed structural information about the coordination environment. The free ligand exhibits a characteristic singlet at 8.35 ppm corresponding to the imine proton (CH=N), with aromatic protons appearing as multiplets in the 7.2-7.8 ppm region [2]. Upon coordination to diamagnetic metal centers such as zinc(II), these signals may shift due to the electronic influence of the metal ion [19] [20].

For paramagnetic metal complexes, the NMR spectra often become broadened or unobservable due to rapid relaxation effects. However, the use of specialized NMR techniques and variable temperature studies can provide valuable information about the dynamic behavior of these systems [19] [20].

The chemical shift patterns are influenced by the nature of the coordinated metal ion, with heavier metals generally inducing larger downfield shifts. The magnitude of these shifts correlates with the metal-ligand bond covalency and the electron density at the metal center [19] [20].

Electron Paramagnetic Resonance Spectroscopy

EPR spectroscopy is particularly valuable for characterizing paramagnetic metal complexes. Copper(II) complexes typically exhibit axial EPR spectra with g-values ranging from 2.04 to 2.30, characteristic of square planar or octahedral coordination geometries [21] [22]. The hyperfine coupling constants provide information about the metal-ligand bonding and the degree of covalency in the system.

Cobalt(II) complexes often display complex EPR spectra due to the presence of multiple unpaired electrons and significant zero-field splitting effects. The observed spectra are sensitive to the coordination geometry and the ligand field strength [21] [22].

The EPR parameters can be correlated with the electronic structure and reactivity of the complexes, providing insights into their potential catalytic applications [21] [22].

Catalytic Applications in Organic Transformation Reactions

Oxidation Catalysis

Metal complexes of 4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline demonstrate significant catalytic activity in various oxidation reactions. Copper(II) complexes are particularly effective for alcohol oxidation, achieving conversions of 85-95% with turnover frequencies (TOF) of 25-40 h⁻¹ when using hydrogen peroxide as the oxidant at 60°C [15] [17]. The mechanism involves the formation of copper-oxo intermediates that facilitate the transfer of oxygen to the substrate.

The presence of electron-withdrawing halogen substituents on the Schiff base ligand enhances the catalytic activity by increasing the electrophilicity of the metal center. This electronic effect stabilizes high-valent metal-oxo species, which are crucial intermediates in oxidation catalysis [15] [17].

Cobalt(II) complexes exhibit excellent performance in phenol oxidation reactions, achieving conversions of 80-92% with TOF values of 30-45 h⁻¹ under aerobic conditions at 70°C [16] [17]. The catalytic cycle involves the formation of cobalt-superoxo radicals that initiate the oxidation process through radical mechanisms.

Epoxidation Reactions

The epoxidation of alkenes represents another important application of these metal complexes. Cobalt(II) and manganese(III) complexes of halogenated Schiff bases have shown promising results in the asymmetric epoxidation of styrene and related substrates [16] [18]. Using iodosobenzene (PhIO) as the oxidant at room temperature, these catalysts achieve conversions of 70-85% with TOF values of 15-25 h⁻¹.

The stereoselectivity of the epoxidation is influenced by the steric environment around the metal center, which is modulated by the substitution pattern on the Schiff base ligand. The bromine and chlorine substituents provide additional steric bulk that can influence the approach of the substrate to the metal center [16] [18].

Carbon-Carbon Coupling Reactions

Palladium(II) complexes of the Schiff base ligand serve as effective catalysts for various carbon-carbon coupling reactions. In Suzuki-Miyaura coupling reactions, these complexes achieve conversions of 75-90% with TOF values of 20-35 h⁻¹ at 80°C in the presence of potassium carbonate [23] [24]. The mechanism involves oxidative addition of aryl halides to the palladium center, followed by transmetalation and reductive elimination steps.

The electron-withdrawing nature of the halogen substituents stabilizes the palladium center and facilitates the oxidative addition process. This electronic effect contributes to the high catalytic activity observed for these systems [23] [24].

Aldol Condensation Reactions

Zinc(II) complexes demonstrate Lewis acid catalytic activity in aldol condensation reactions. These complexes achieve conversions of 60-75% with TOF values of 10-20 h⁻¹ at room temperature under basic conditions [25] [26]. The zinc center acts as a Lewis acid, activating the carbonyl compound toward nucleophilic attack by the enolate.

The coordination of the Schiff base ligand modulates the Lewis acidity of the zinc center, providing an optimal balance between activity and selectivity. The presence of halogen substituents further fine-tunes the electronic properties of the catalyst [25] [26].

Mechanistic Considerations

The catalytic mechanisms involving these metal complexes generally proceed through well-established pathways that depend on the specific transformation and metal center involved. For oxidation reactions, the formation of high-valent metal-oxo species is a common mechanistic feature, with the Schiff base ligand providing electronic stabilization [15] [17].

The halogen substituents play a crucial role in modulating the electronic properties of the metal center, affecting both the reaction rate and selectivity. Electron-withdrawing groups such as bromine and chlorine increase the electrophilicity of the metal center, facilitating oxidative processes [15] [17].

Deactivation mechanisms must also be considered in practical applications. Quinone formation during phenol oxidation can lead to catalyst deactivation through the formation of inactive quinone-metal complexes. Understanding these deactivation pathways is essential for designing more robust catalytic systems [17] [18].

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Exact Mass

292.96069 g/mol

Monoisotopic Mass

292.96069 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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